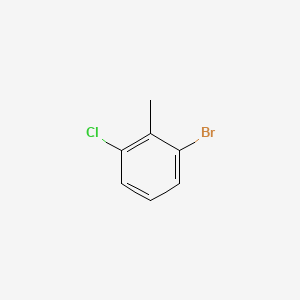

2-Bromo-6-chlorotoluene

Descripción

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic compounds are a pivotal class of molecules in modern chemical science, with wide-ranging applications in various industrial and research sectors. The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. rsc.orgnih.gov This structural modification can enhance lipophilicity, metabolic stability, and bioavailability, making these compounds particularly valuable in the development of pharmaceuticals and agrochemicals. rsc.org In fact, approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals are halogenated compounds. rsc.org

The carbon-halogen bond can influence a molecule's reactivity, providing a handle for further synthetic transformations through reactions like cross-coupling, nucleophilic substitution, and metallation. ontosight.ai This versatility makes halogenated aromatics essential building blocks in organic synthesis. ontosight.ai They also find use as flame retardants, dyes, and materials for medical imaging. rsc.org The widespread use and environmental presence of these compounds have also spurred research into their biodegradation and environmental fate, highlighting their dual importance in both synthetic chemistry and environmental science. nih.gov

Overview of Toluene (B28343) Derivatives in Organic Synthesis and Industrial Applications

Toluene, a simple aromatic hydrocarbon, and its derivatives are fundamental chemicals in both industrial processes and laboratory-scale organic synthesis. echemi.comsioc-journal.cn Derived primarily from petroleum, toluene is a cost-effective and readily available starting material. sioc-journal.cn Industrially, it serves as a solvent in paints, coatings, adhesives, and inks due to its ability to dissolve a wide array of organic substances. echemi.comfiveable.menih.govwindows.net Furthermore, toluene is a key precursor in the synthesis of other high-volume chemicals such as benzene (B151609), xylene, and toluene diisocyanate (TDI), which is used in the production of polyurethane foams. echemi.comnih.gov

In the realm of organic synthesis, the methyl group of toluene can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions, making it a versatile scaffold for creating more complex molecules. sioc-journal.cnfiveable.me Researchers utilize toluene as a solvent for conducting reactions at elevated temperatures and as a starting material for synthesizing a variety of compounds, including pharmaceuticals, dyes, and explosives like trinitrotoluene (TNT). echemi.comfiveable.menih.gov The study of C-H bond activation in toluene and its derivatives is an active area of research, aiming to develop more efficient methods for their conversion into valuable products. sioc-journal.cn

Research Context of Dihalosubstituted Toluene Analogs

Dihalosubstituted toluene analogs represent a specific and important subclass of halogenated aromatic compounds. The presence of two halogen atoms on the toluene ring, along with the methyl group, offers a unique combination of steric and electronic properties that can be fine-tuned by varying the nature and position of the halogens. This structural diversity makes them valuable probes and intermediates in various fields of chemical research.

In medicinal chemistry and chemical biology, dihalosubstituted toluene analogs have been incorporated into DNA as nonpolar nucleoside mimics to study steric effects in biological systems. acs.org For instance, derivatives of 2,4-dihalotoluenes have been used to investigate base pairing and stacking interactions within DNA duplexes. acs.org The specific substitution pattern of the halogens can significantly impact the biological activity and target interactions of a molecule. For example, 2,6-dihalo-substituted benzaldehydes are precursors for synthesizing compounds that have shown potent anti-HIV activity. mdpi.com Furthermore, research into the synthesis and properties of various dihalotoluene isomers, such as those produced from the chlorination of nitrotoluene followed by further transformations, is crucial for accessing specific building blocks for dye and agrochemical production. sciencemadness.org

Scope and Objectives of the Research Compendium on 2-Bromo-6-chlorotoluene

This compendium provides a focused and detailed examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of this specific dihalosubstituted toluene analog, based on existing academic research. The scope is strictly limited to the chemical and physical properties, synthesis, and reactivity of this compound.

The article will systematically cover the fundamental characteristics of the compound, including its molecular structure and spectroscopic data. It will then delve into the synthetic routes for its preparation and explore its reactivity in various chemical transformations. This work aims to serve as an authoritative resource for researchers and chemists interested in halogenated toluenes and their applications in organic synthesis.

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrCl. ontosight.ai It presents as a colorless to light red or green clear liquid. ontosight.aitcichemicals.com The presence of both bromine and chlorine atoms on the toluene ring imparts specific physical and chemical characteristics to the molecule. It is slightly soluble in water but shows good solubility in most organic solvents. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 205.48 g/mol | nih.govstenutz.eu |

| Melting Point | 28-30°C | ontosight.ai |

| Boiling Point | 144-146°C at 10 mmHg | ontosight.ai |

| Density | Approximately 1.63 g/cm³ | ontosight.ai |

| CAS Number | 62356-27-8 | nih.govstenutz.eu |

Synthesis and Preparation

The synthesis of this compound typically involves the halogenation of a toluene derivative. ontosight.ai One common laboratory-scale preparation involves a Sandmeyer-type reaction starting from a substituted aniline (B41778). For instance, a related isomer, 2-bromo-4-chlorotoluene (B1197611), is synthesized from 2-methyl-4-chloroaniline. chemicalbook.com This process involves diazotization of the aniline with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of bromine using copper(I) bromide. chemicalbook.com While a specific, detailed synthesis for this compound from a readily available precursor is not detailed in the provided results, the general principles of electrophilic aromatic substitution and Sandmeyer reactions are the key chemical transformations employed for preparing such dihalotoluenes. wikipedia.orgtestbook.com

Spectroscopic Data and Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound has been recorded and analyzed. For the related isomer 2-bromo-4-chlorotoluene, computational studies using Density Functional Theory (DFT) have been employed to assign the vibrational frequencies, including the characteristic C-Br stretching vibration. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for confirming the substitution pattern on the aromatic ring. For the isomer 2-bromo-4-chlorotoluene, the proton NMR spectrum shows distinct signals for the aromatic protons and the methyl group protons, with coupling constants that help to determine their relative positions. chemicalbook.com

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the presence of bromine and chlorine isotopes. kingdraw.com

Table 2: Spectroscopic Data References for this compound and Analogs

| Spectroscopic Technique | Information Source |

| FTIR Spectra | nih.gov |

| ATR-IR Spectra | nih.gov |

| ¹H NMR (for 2-bromo-4-chlorotoluene) | chemicalbook.com |

| Mass Spectrometry | kingdraw.com |

Reactivity and Applications in Organic Synthesis

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is dictated by the presence of the bromine, chlorine, and methyl functional groups on the aromatic ring. The halogen atoms are good leaving groups in various cross-coupling reactions and can be replaced through nucleophilic aromatic substitution under certain conditions. The bromine atom is generally more reactive than the chlorine atom in reactions such as palladium-catalyzed cross-couplings. The methyl group can also undergo functionalization, for example, through radical bromination to form a benzyl (B1604629) bromide derivative. vulcanchem.com

Role as a Building Block in the Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.ai Its utility stems from the differential reactivity of the two halogen atoms, allowing for sequential and site-selective functionalization. This makes it a valuable precursor for creating polysubstituted aromatic compounds that are scaffolds for pharmaceuticals, agrochemicals, and dyes. ontosight.ai For example, the related 2,6-dihalo-substituted benzaldehydes are key starting materials for the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors. mdpi.com

Use in Cross-Coupling Reactions and Other Catalytic Processes

The carbon-bromine and carbon-chlorine bonds in this compound are amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The ability to selectively react one halogen over the other (e.g., reacting the C-Br bond while leaving the C-Cl bond intact) provides a strategic advantage in multi-step syntheses. This selective reactivity allows for the stepwise introduction of different substituents onto the aromatic ring, enabling the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARBQGIQKLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211399 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62356-27-8 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Chlorotoluene and Its Precursors

Regioselective Halogenation Approaches for Toluene (B28343) Frameworks

The introduction of halogen atoms at specific positions on a toluene ring is governed by the directing effects of the substituents already present. The methyl group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. Synthesizing 2-bromo-6-chlorotoluene, which has a 1,2,3-substitution pattern, requires careful selection of starting materials and reaction conditions to achieve the desired regiochemistry.

Electrophilic Aromatic Substitution Strategies with Bromine and Chlorine Sources

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. masterorganicchemistry.com The direct halogenation of toluene with chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide, typically yields a mixture of ortho and para isomers. ncert.nic.indrishtiias.com Achieving the specific 2-bromo-6-chloro substitution pattern through direct halogenation of toluene is challenging due to the formation of multiple isomers.

A more controlled approach involves the sequential halogenation of a substituted toluene. For instance, the bromination of 2-chlorotoluene (B165313) or the chlorination of 2-bromotoluene (B146081) can be employed. In the bromination of 2-chlorotoluene, the chlorine atom and the methyl group both direct the incoming electrophile to the ortho and para positions. The primary products would be 2-bromo-3-chlorotoluene (B1273141) and 2-bromo-5-chlorotoluene. To obtain this compound, the starting material would ideally be 2-chlorotoluene, where the incoming bromine atom would be directed to the 6-position. However, achieving high selectivity for this specific isomer over others requires careful optimization of reaction conditions, including the choice of catalyst and solvent. Theoretical studies using density functional theory (DFT) can help predict the regioselectivity of such reactions by analyzing the stability of the reaction intermediates. rsc.org

| Starting Material | Reagents | Major Products | Reference |

| Toluene | Cl2, FeCl3 | o-Chlorotoluene, p-Chlorotoluene | ncert.nic.indrishtiias.com |

| Toluene | Br2, FeBr3 | o-Bromotoluene, p-Bromotoluene | youtube.com |

| 2-Chlorotoluene | Br2, FeBr3 | Mixture of bromochlorotoluenes | mdpi.com |

Oxidative Chlorination Techniques for Monohalogenated Toluene Intermediates

Oxidative halogenation offers an alternative to traditional electrophilic substitution, often proceeding under milder conditions and with different selectivity. These methods typically involve the in-situ generation of a more reactive halogenating species. For instance, cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) can promote the halogenation of toluene derivatives. osti.gov The oxidation of p-nitrotoluene in the presence of bromide ions has been shown to produce 4-nitrobenzyl bromide. osti.gov

A photoredox-catalyzed approach has been developed for the oxidative chlorination of aromatic compounds at room temperature using NaCl as the chlorine source and Na2S2O8 as the oxidant. nih.gov This method shows excellent selectivity for C(sp²)–H bonds over C(sp³)–H bonds. For toluene, this reaction yields a mixture of 2-chloro- and 4-chlorotoluene. nih.gov Applying such a method to a pre-brominated toluene, like 2-bromotoluene, could potentially lead to the desired this compound, although regioselectivity would need to be carefully controlled. The use of bimetallic catalysts, such as those involving manganese and cobalt, in the presence of ozone has also been explored for the oxidation of toluene, which could be adapted for halogenation reactions. nih.gov

| Substrate | Reagents | Product | Key Feature | Reference |

| Toluene | Ru(bpy)3Cl2, NaCl, Na2S2O8, light | 2-Chlorotoluene & 4-Chlorotoluene | Room temperature C(sp²)–H chlorination | nih.gov |

| p-Nitrotoluene | Ammonium cerium(IV) sulfate, Bromide | 4-Nitrobenzyl bromide | Side-chain bromination | osti.gov |

Metal-Free and Photochemical Catalysis in Halogenation Processes

Recent advancements have focused on developing more sustainable halogenation methods that avoid the use of metal catalysts. Carbon nitride has been shown to be an effective metal-free catalyst for toluene oxidation, a process that could potentially be adapted for halogenation. rsc.org

Photochemical methods provide another avenue for halogenation. The irradiation of α-substituted p-chlorotoluenes can lead to various reactions, including reductive dechlorination or side-chain functionalization, depending on the reaction conditions and the nature of the substituent. rsc.org While direct photochemical C-H halogenation of the aromatic ring can be challenging, synergistic approaches combining hydrogen atom transfer (HAT) processes with the generation of reactive oxygen species under photocatalysis have been reported for the oxidation of toluene derivatives, which could inspire new halogenation strategies. nih.gov

Functional Group Interconversion and Derivatization Routes

An alternative to direct halogenation is the introduction of halogens through the transformation of other functional groups. These methods often provide excellent control over regioselectivity.

Aminobenzylation Reactions for Substituted Toluene Derivatives

While not a direct route to this compound, aminobenzylation reactions are important for synthesizing substituted toluene precursors. These reactions involve the introduction of an aminomethyl group onto an aromatic ring. Subsequent modifications of this group can lead to a variety of derivatives. Palladium-catalyzed hydroamination of allenes has been used to synthesize difluoroalkylated indole (B1671886) derivatives, showcasing a method for C-N bond formation that could be conceptually applied to toluene systems to introduce nitrogen-containing functional groups. acs.orgacs.org

Sandmeyer Reaction Pathways for Introducing Halogens

The Sandmeyer reaction is a powerful and widely used method for introducing halogens into an aromatic ring with high regioselectivity. byjus.comwikipedia.org The reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst. drishtiias.combyjus.com

To synthesize this compound via this route, the required precursor would be 2-amino-6-chlorotoluene. This amine can be prepared through various methods, such as the nitration of 2-chlorotoluene followed by reduction of the nitro group. The diazotization of 2-amino-6-chlorotoluene is typically carried out in a cold aqueous mineral acid with sodium nitrite (B80452) to form the corresponding diazonium salt. drishtiias.com Subsequent treatment of this salt with cuprous bromide (CuBr) would yield the target molecule, this compound. wikipedia.org A patent describes a multi-step synthesis of 2-bromo-6-fluoroaniline (B133542) starting from o-fluoroaniline, which involves protection, sulfonylation, bromination, and deprotection steps, highlighting a similar strategic approach to control regiochemistry. google.com

| Precursor | Reaction Sequence | Target Compound | Key Advantage | Reference |

| 2-Amino-6-chlorotoluene | 1. Diazotization (NaNO2, HBr) 2. CuBr | This compound | High regioselectivity | drishtiias.combyjus.comwikipedia.org |

| Primary aromatic amine | Diazotization, then KI | Aryl iodide | Does not require cuprous halide | ncert.nic.indrishtiias.com |

Isomerization Reactions in Chlorotoluene Synthesis

The isomerization of chlorotoluenes is typically carried out using catalysts, which can be broadly categorized as Lewis acids or solid acid catalysts. Lewis acid catalysts, such as aluminum chloride (AlCl₃), have been traditionally used. espublisher.comgoogle.com For instance, the isomerization of 2,5-dichlorotoluene (B98588) over AlCl₃ at temperatures between 392.15 K and 452.15 K leads to the formation of a mixture of dichlorotoluene isomers, including the 2,6-, 3,5-, 2,4-, 3,4-, and 2,3-isomers. espublisher.com Thermodynamic analysis of these reactions reveals that they are endothermic, and the equilibrium distribution of isomers is only slightly influenced by temperature. espublisher.com

More recently, solid acid catalysts, particularly zeolites, have gained prominence due to their environmental benefits and potential for easier separation from the reaction mixture. rsc.orgrsc.org Zeolites like HZSM-5 have demonstrated effectiveness in the isomerization of dichlorotoluenes. rsc.orgrsc.org For example, HZSM-5 has been employed to catalyze the conversion of 2,5-dichlorotoluene to the more valuable 2,4-dichlorotoluene. rsc.orgrsc.org The catalytic activity and selectivity of zeolites can be further tuned by modifications such as hydrothermal treatment, which can alter the acidity and pore structure of the catalyst. rsc.orgrsc.org

The choice of catalyst and reaction conditions significantly impacts the final isomer distribution. For example, in the isomerization of o-chlorotoluene, a modified HZSM-5 catalyst (P-HZSM-5) has shown higher activity and a greater yield of the p-isomer compared to the unmodified catalyst under the same conditions. ciac.jl.cn

Table 1: Isomerization of Dichlorotoluene Isomers

| Starting Isomer | Catalyst | Temperature (°C) | Key Products | Reference |

| 2,5-Dichlorotoluene | AlCl₃ | 119-179 | 2,4-Dichlorotoluene (major), other DCT isomers | espublisher.com |

| 2,5-Dichlorotoluene | HZSM-5 | 350 | 2,4-Dichlorotoluene | rsc.orgrsc.org |

| o-Chlorotoluene | P-HZSM-5 | Not specified | p-Chlorotoluene | ciac.jl.cn |

| Dichlorotoluene mixture | Acid type zeolite with silver | 200-500 | Isomerized mixture | google.com |

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The adoption of green chemistry principles aims to address these environmental concerns by developing more sustainable and efficient synthetic routes. taylorfrancis.com

Development of Environmentally Benign Synthetic Protocols

A key focus of green chemistry in this context is the development of environmentally friendly synthetic protocols that minimize the use of hazardous substances. rsc.org This includes exploring alternative catalysts and reaction media.

For instance, the use of solid acid catalysts like zeolites in isomerization reactions is considered a greener approach compared to traditional Lewis acid catalysts, as they are non-corrosive, reusable, and can be easily separated from the reaction products. rsc.orgrsc.org Non-homogeneous gas-phase isomerization methods are particularly promising as they can operate under milder conditions and eliminate the need for high-pressure hydrogen. rsc.orgrsc.org

The choice of solvent is another critical aspect. Efforts are being made to replace hazardous chlorinated solvents with more benign alternatives. rsc.org Research has explored reactions in aqueous media or even under solvent-free conditions, which can significantly reduce the environmental impact of the process. researchgate.netdntb.gov.ua For example, the bromination of certain aromatic compounds has been successfully carried out using hydrogen peroxide in aqueous acetic acid, offering a greener alternative to methods employing N-bromosuccinimide. researchgate.net

Atom Economy and Waste Minimization in Halogenation

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgwikipedia.org A higher atom economy signifies less waste generation. studyrocket.co.uk The formula for calculating atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% studyrocket.co.uklibretexts.org

In the context of halogenation, traditional electrophilic aromatic substitution reactions can have poor atom economy due to the formation of byproducts. chemistry-teaching-resources.com For example, substitution reactions inherently involve the replacement of one group with another, leading to waste. chemistry-teaching-resources.com

To improve atom economy and minimize waste, chemists are exploring alternative reaction pathways. Addition reactions, for instance, are inherently more atom-economical as they involve the incorporation of all reactant atoms into the final product. chemistry-teaching-resources.com Furthermore, the development of catalytic processes is crucial, as catalysts can enable more efficient reaction pathways and can often be recovered and reused, further reducing waste. kccollege.ac.in

Waste minimization is a comprehensive approach that includes source reduction, recycling, and proper treatment of any waste generated. epa.govconncoll.edu In the synthesis of halogenated aromatics, this involves careful planning of synthetic routes to avoid the formation of hazardous byproducts and implementing procedures to recover and reuse unreacted starting materials and catalysts. cornell.eduuidaho.edu

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Chlorotoluene

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Toluene (B28343) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry, enabling the functionalization of aromatic rings. researchgate.net In polyhalogenated toluene systems like 2-bromo-6-chlorotoluene, the existing substituents profoundly influence the course of further electrophilic attack. The interplay of inductive and resonance effects of the halogen and methyl groups governs both the reactivity of the aromatic ring and the regioselectivity of the substitution.

The substituents on an aromatic ring dictate the pathway of electrophilic aromatic substitution by affecting the stability of the carbocation intermediate, known as the arenium ion or σ-complex. pitt.edufiveable.me Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and stabilizing the positively charged intermediate, thus accelerating the reaction. fiveable.melibretexts.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring by destabilizing the arenium ion. fiveable.me

In the case of this compound, we have three substituents to consider: a methyl group (-CH₃), a bromine atom (-Br), and a chlorine atom (-Cl).

Methyl Group (-CH₃): The methyl group is an activating group. ucalgary.ca It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the electron density of the ring, particularly at the ortho and para positions, making it more attractive to electrophiles. libretexts.orgucalgary.ca

The combined effect of these substituents in this compound is a complex balance of these activating and deactivating, as well as directing, influences. The methyl group activates the ring, while the two halogens deactivate it. The directing effects of all three substituents must be considered to predict the outcome of an electrophilic substitution reaction. The methyl group directs ortho and para. The bromine and chlorine atoms also direct ortho and para relative to their own positions.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -Cl (Chloro) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

The classical mechanism for electrophilic aromatic substitution involves a two-step process. nih.gov The first step, which is typically the rate-determining step, involves the attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as the arenium ion or Wheland intermediate. masterorganicchemistry.com This step involves the disruption of the aromatic system. libretexts.org The second step is the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substitution product. masterorganicchemistry.com

The stability of the arenium ion is crucial in determining the reaction rate and the position of substitution. For this compound, electrophilic attack can theoretically occur at the three available positions on the ring (C3, C4, and C5). The relative stability of the corresponding arenium ions will determine the major product(s). The positive charge in the arenium ion is delocalized over the ring, and the substituents can either stabilize or destabilize this charge.

Recent computational and experimental studies have suggested that the traditional two-step mechanism with a distinct arenium ion intermediate may not be universal for all electrophilic aromatic substitution reactions. nih.govrsc.org In some cases, particularly with less reactive electrophiles or in nonpolar solvents, the reaction may proceed through a more concerted mechanism involving a single transition state, or through addition-elimination pathways. nih.govrsc.org These alternative mechanisms avoid the formation of a high-energy, discrete carbocation intermediate.

Nucleophilic Aromatic Substitution Pathways

While electrophilic substitution is characteristic of electron-rich aromatic systems, nucleophilic aromatic substitution (SNA) can occur on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com Although simple aryl halides are generally resistant to nucleophilic attack, under specific conditions, such as the use of very strong bases, nucleophilic substitution can be induced even on less activated systems. libretexts.org

One of the key mechanisms for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive, symmetrical intermediate called a benzyne (B1209423). masterorganicchemistry.com This mechanism is favored in the presence of very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂). masterorganicchemistry.com

The formation of a benzyne intermediate from this compound would involve the deprotonation of a hydrogen atom ortho to one of the halogens by the strong base. This is followed by the elimination of the adjacent halogen, resulting in the formation of a triple bond within the aromatic ring. Due to the substitution pattern of this compound, two different benzyne intermediates could potentially form.

A hallmark of the benzyne mechanism is the observation of "scrambled" products. The incoming nucleophile can attack either carbon of the benzyne triple bond, leading to a mixture of constitutional isomers. masterorganicchemistry.com For instance, if a nucleophile attacks a benzyne derived from a labeled chlorobenzene (B131634), the label can appear on two different carbons in the product. masterorganicchemistry.com This scrambling provides strong evidence for the existence of a symmetrical benzyne intermediate. masterorganicchemistry.com

The presence and acidity of hydrogens ortho to the leaving group are critical for the benzyne mechanism to operate. The first step of this pathway is the removal of an ortho-proton by a strong base. In this compound, there are hydrogens at the C3 and C5 positions, which are ortho to the chlorine and bromine atoms, respectively. The acidity of these protons will influence the rate of benzyne formation. Electron-withdrawing groups can increase the acidity of nearby protons, facilitating their removal.

The regioselectivity of the nucleophilic addition to the benzyne intermediate is also influenced by the substituents on the ring. Electron-donating groups tend to direct the incoming nucleophile to the meta position, while electron-withdrawing groups generally direct it to the para position. masterorganicchemistry.com In the case of a benzyne derived from this compound, the remaining halogen and the methyl group would influence where the incoming nucleophile adds.

Catalytic Reaction Mechanisms and Kinetic Studies

Catalysis plays a pivotal role in many reactions involving aryl halides, including this compound. Catalysts can enhance reaction rates, improve selectivity, and enable reactions that would otherwise be unfeasible. Kinetic studies are essential for elucidating the mechanisms of these catalyzed reactions by providing information about the rate-determining step and the species involved in it.

For instance, in electrophilic aromatic substitution, Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used as catalysts. byjus.com They function by coordinating with the electrophile, making it more reactive and facilitating its attack on the aromatic ring.

In the context of nucleophilic aromatic substitution, transition metal catalysts, particularly those based on palladium, copper, and nickel, have revolutionized the field. These catalysts enable cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The mechanisms of these catalytic cycles typically involve a series of steps, including oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.

Kinetic studies of these catalytic reactions can help to determine the order of the reaction with respect to the catalyst, the aryl halide, and the nucleophile, providing insights into the composition of the transition state of the rate-determining step. For example, the rate of a reaction may be dependent on the concentration of the catalyst and the aryl halide, but independent of the nucleophile concentration, suggesting that the oxidative addition of the aryl halide to the metal center is the rate-limiting step.

Role of Catalyst Type and Active Components in Selectivity

The selective functionalization of dihalogenated aromatic compounds like this compound is a significant challenge in synthetic chemistry, as it requires discriminating between two different carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order C–I > C–Br > C–OTf > C–Cl. This inherent reactivity difference can often be exploited to achieve chemoselectivity. For this compound, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine (C-Cl) bond.

The selectivity of these transformations is profoundly influenced by the choice of catalyst, particularly the ligand coordinated to the palladium center. For reactions where selective cleavage of the C-Br bond is desired, standard phosphine (B1218219) ligands like triphenylphosphine (B44618) may suffice. However, to achieve the more difficult C-Cl bond activation, or to modulate selectivity, more sophisticated ligands are required. nih.gov Modern catalysis often employs sterically hindered and electron-rich biaryl phosphane ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). researchgate.net These ligands play a crucial role for several reasons:

Enhanced Electron Density: Electron-donating ligands increase the electron density on the palladium(0) catalyst, which promotes the kinetically challenging oxidative addition of the C-Cl bond. nih.gov

Steric Hindrance: Bulky ligands facilitate the final reductive elimination step, which is often the rate-limiting step, and help maintain a coordinatively unsaturated, catalytically active species in solution. nih.gov

Suppression of Side Reactions: In processes like the amination with aqueous ammonia, specialized ligands such as the dialkyl biheteroaryl phosphine KPhos have been developed. organic-chemistry.orgnih.gov These ligands are designed to form stable palladium complexes that resist decomposition and suppress competing side reactions like hydroxylation, which can be a major issue when using water as a solvent or hydroxide (B78521) as a base. organic-chemistry.orgnih.gov

The choice of the active palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any pre-catalyst system also impacts efficiency and selectivity, though the ligand is generally considered the primary driver of selectivity in modern cross-coupling chemistry. researchgate.net

Table 1: Influence of Ligand on Selectivity in a Representative Palladium-Catalyzed Amination of an Aryl Halide This table illustrates the general principles of ligand effects on yield and selectivity in reactions analogous to those involving this compound.

| Entry | Ligand | Product Yield (%) | Byproduct Formation (%) |

| 1 | Triphenylphosphine | 45 | 30 (Hydroxylation) |

| 2 | P(t-Bu)₃ | 85 | 10 (Hydroxylation) |

| 3 | Xantphos | 92 | 5 (Hydroxylation) |

| 4 | KPhos | 97 | <2 (Hydroxylation) |

Reaction Parameter Optimization in Catalytic Processes

Beyond the catalyst system, the optimization of reaction parameters is critical for controlling selectivity and maximizing yield in catalytic processes involving this compound. Key variables that are systematically adjusted include the base, solvent, temperature, and concentration.

Base: The choice of base is crucial and its effect is often coupled with the choice of solvent and substrate. In Suzuki-Miyaura couplings, bases like cesium carbonate (Cs₂CO₃) have been found to be effective activators. organic-chemistry.org For amination reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, although recent developments have enabled the use of hydroxide bases when paired with appropriate ligands. organic-chemistry.orgnih.gov The strength and solubility of the base can influence the rate of key steps, such as transmetalation or deprotonation of the nucleophile.

Temperature: Reaction temperature directly impacts the reaction kinetics. While higher temperatures can increase reaction rates, they can also lead to decreased selectivity and increased catalyst decomposition or side reactions. For the activation of less reactive C-Cl bonds, higher temperatures are often necessary compared to C-Br bond activation. Careful temperature control is therefore essential to balance reactivity with selectivity.

Concentration: The concentration of reactants and catalyst can influence the reaction order and the relative rates of desired versus undesired pathways. High concentrations might favor bimolecular reactions, while catalyst loading is typically kept low (e.g., 0.5-2 mol%) to balance efficiency and cost.

Optimization is typically carried out using a design of experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal conditions for a specific transformation involving this compound.

Unimolecular Dissociation and Rearrangement Mechanisms of Halotoluene Radical Cations

The study of halotoluene radical cations in the gas phase provides fundamental insights into their intrinsic reactivity, fragmentation pathways, and the stability of key carbocation intermediates. While direct studies on the this compound radical cation are limited, extensive research on closely related isomers, such as the o-, m-, and p-bromotoluene radical cations, serves as an excellent mechanistic model. These investigations reveal complex reaction pathways involving significant molecular rearrangements.

Formation of Benzyl (B1604629) and Tropylium (B1234903) Cations

Upon ionization, halotoluene radical cations undergo unimolecular dissociation, primarily losing the halogen atom to form C₇H₇⁺ ions. These C₇H₇⁺ ions exist as two famous, stable isomers: the benzyl cation and the seven-membered ring tropylium cation.

The dissociation does not occur via simple bond cleavage. Instead, it proceeds through a series of intricate rearrangements. Research on bromotoluene radical cations shows that the pathways to the benzyl and tropylium ions originate from a common intermediate formed after an initial organic-chemistry.orgCurrent time information in Bangalore, IN. hydrogen migration from the methyl group to the aromatic ring. This creates a distonic benzenium cation intermediate. From this point, the pathways diverge:

Benzyl Cation Formation: The formation of the benzyl cation involves a sequence of hydrogen migrations.

Tropylium Cation Formation: The pathway to the more stable tropylium cation is more complex. It involves a combination of consecutive hydrogen and methylene (B1212753) migrations on the ring, which ultimately leads to a ring-expansion event, converting the six-membered ring into the seven-membered tropylium structure.

A key finding is that the radical cations of different isomers (ortho, meta, para) can interconvert through these migration processes before dissociation. This coupling of the isomers means that the final product branching ratio can be dependent on the internal energy of the ion.

Potential Energy Surfaces and Activation Barriers

The mechanisms of these dissociation and rearrangement reactions are best understood by examining the potential energy surface (PES), which maps the energy of the system as a function of its geometry. Computational studies, using methods like density functional theory (DFT), have been employed to calculate the energies of the various intermediates and the transition states that connect them.

Benzylium (B8442923) Channel: The activation enthalpies for the formation of the benzyl cation are calculated to be nearly identical for all three (ortho, meta, para) bromotoluene isomers.

Tropylium Channel: In contrast, the activation enthalpies for the tropylium cation channel show a dependence on the initial isomer, increasing in the order ortho < meta < para. This is because all three isomers must pass through a common high-energy transition state late in the reaction pathway, and the initial energy levels of the reactant radical cations are different.

These theoretical calculations provide crucial data that can be used in statistical rate theories (like RRKM theory) to predict dissociation rates and product branching ratios as a function of the ion's internal energy, which can then be compared with experimental results from techniques like photoelectron photoion coincidence spectroscopy.

Table 2: Calculated Activation Enthalpies (ΔH‡) and Entropies (ΔS‡) at 1000 K for the Dissociation of Bromotoluene Radical Cations Data adapted from studies on bromotoluene radical cations, serving as a model for the behavior of the this compound radical cation.

| Isomer | Dissociation Channel | ΔH‡ (kcal mol⁻¹) | ΔS‡ (eu) |

| ortho | Benzylium | 42 | -2.9 |

| Tropylium | 47 | -2.6 | |

| meta | Benzylium | 42 | -1.8 |

| Tropylium | 48 | -3.1 | |

| para | Benzylium | 42 | -2.3 |

| Tropylium | 51 | -3.5 |

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Chlorotoluene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational stability of 2-Bromo-6-chlorotoluene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The molecular structure and properties of halogenated toluenes, such as this compound, are extensively studied using Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. nih.govresearchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely employed because it provides a good balance between computational cost and accuracy for many molecular systems. nih.govnih.gov The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

The HF method is a foundational ab initio approach that, while computationally more demanding than some DFT methods, serves as a basis for more advanced calculations. researchgate.netresearchgate.net Both methods require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for these types of calculations include Pople-style basis sets like 6-31G, 6-31+G(d,p), and 6-311++G(d,p), which incorporate polarization and diffuse functions to accurately describe the electron distribution, especially in molecules with heteroatoms like bromine and chlorine. nih.govresearchgate.net

A primary step in theoretical analysis is geometry optimization, where computational methods are used to find the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. jchps.com For this compound, this involves calculating key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical calculations for similar substituted toluenes provide expected ranges for these parameters. ijcrar.com For instance, studies on chlorotoluene show C-C bond lengths in the aromatic ring vary from approximately 1.386 Å to 1.414 Å, while C-H bond lengths are around 1.073 Å to 1.076 Å. ijcrar.com The C-Cl bond length has been reported to be about 1.827 Å. ijcrar.com In related bromo-compounds, the C-Br bond length is calculated to be approximately 1.92 Å. researchgate.net These optimized geometries are crucial as they form the basis for subsequent calculations of other properties, such as vibrational frequencies. researchgate.net

Table 1: Typical Calculated Geometrical Parameters for Substituted Toluene (B28343) Derivatives

| Parameter | Typical Calculated Value (DFT/B3LYP) | Reference Compound(s) |

|---|---|---|

| C-C (ring) | 1.38 Å - 1.41 Å | Chlorotoluene ijcrar.com |

| C-H (ring) | ~1.08 Å | Chlorotoluene ijcrar.com |

| C-H (methyl) | ~1.10 Å | 4-chloro-3-formyl-6-methylcourmarin ijcrar.com |

| C-Cl | ~1.83 Å | Chlorotoluene ijcrar.com |

Vibrational Spectroscopic Analysis through Theoretical Modeling

Theoretical modeling is an indispensable tool for interpreting and assigning the complex vibrational spectra (Infrared and Raman) of molecules like this compound.

Computational methods, particularly DFT with the B3LYP functional, are used to calculate the harmonic vibrational frequencies, IR intensities, and Raman scattering activities of the molecule. nih.govresearchgate.net These calculations are performed on the optimized geometry of the molecule. researchgate.net The predicted frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve agreement with experimental data, the calculated harmonic frequencies are often uniformly scaled using specific scale factors. researchgate.net For example, scaling factors around 0.96 for DFT/B3LYP calculations are common. researchgate.net

The simulated IR and Raman spectra generated from these calculations show excellent agreement with experimental spectra, aiding in the definitive assignment of vibrational modes. nih.govresearchgate.net For substituted toluenes, characteristic vibrations include C-H stretching in the 3000-3100 cm⁻¹ range, C-Cl stretching typically observed between 550 and 850 cm⁻¹, and C-Br stretching which appears at lower frequencies. researchgate.netresearchgate.net

Table 2: Example Vibrational Frequencies for Halogenated Toluene Derivatives

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | 3050 - 3150 |

| C-H Bending (In-plane) | 1000 - 1300 | 1000 - 1300 |

| C-Cl Stretching | 550 - 850 | 600 - 800 |

Data compiled from studies on related molecules. researchgate.netresearchgate.net

While frequency calculations predict the positions of vibrational bands, a more detailed assignment requires understanding the nature of the atomic motions for each mode. Potential Energy Distribution (PED) analysis is used for this purpose. nih.govresearchgate.net PED provides a quantitative description of the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.gov This allows for an unambiguous assignment of the calculated frequencies to specific molecular vibrations, such as identifying which modes correspond to C-Br stretching versus ring deformation, especially when vibrational modes are coupled. researchgate.net

Advanced Theoretical Modeling of Reactivity and Reaction Pathways

Theoretical chemistry is also employed to predict the chemical reactivity and to elucidate potential reaction mechanisms for this compound. Studies on related halotoluene radical cations have explored complex reaction pathways, including isomerizations and dissociations. acs.orgresearchgate.netresearchgate.net

These investigations often involve mapping the potential energy surface (PES) for a given reaction. researchgate.netnobelprize.org This includes locating and optimizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. acs.org For example, theoretical studies on chlorotoluene radical cations have detailed competing pathways such as direct C-Cl bond cleavage versus rearrangement pathways involving hydrogen migration, each with a distinct activation barrier. researchgate.net

Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into chemical reactivity. nih.govresearchgate.net The energy and spatial distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a useful indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net Such analyses are critical for understanding reactions like nitration or cross-coupling, where regioselectivity is important. spu.edukaust.edu.sa

Simulation of Potential Energy Surfaces for Dissociation and Rearrangement

The study of potential energy surfaces (PES) is crucial for understanding the dynamics of chemical reactions, including dissociation and rearrangement pathways. For halogenated toluenes, computational methods are employed to map out the energy landscape, identifying stable isomers, transition states, and the energy barriers between them.

Theoretical studies on related bromotoluene and chlorotoluene radical cations reveal complex potential energy surfaces with multiple competing pathways for dissociation. acs.org Ab initio and Density Functional Theory (DFT) calculations suggest that the interconversion of isomers can occur through mechanisms like methylene (B1212753) and hydrogen migrations on the aromatic ring. acs.org For instance, in the dissociation of bromotoluene radical cations, the initial step involves a researchgate.netresearchgate.net α-H migration from the methyl group to the ring, forming an intermediate. acs.org This is followed by competing pathways, including further hydrogen atom migration or CH₂ bridging, which ultimately lead to the formation of benzylium (B8442923) or tropylium (B1234903) ions. acs.org

The activation energies for these steps are critical for determining the dominant reaction pathway. In the case of chlorotoluene radical cations, the barrier for the initial researchgate.netresearchgate.net α-hydrogen migration leading to the benzyl (B1604629) cation was calculated to be in the range of 39.7-42.2 kcal/mol for different isomers. researchgate.net The alternative pathway to the tropylium ion via a researchgate.netresearchgate.net α-hydrogen migration has a higher activation barrier of 54.2-56.6 kcal/mol. researchgate.net Although specific data for neutral this compound was not found in the provided search results, these studies on its radical cations illustrate the methodology. A potential energy surface scan would be performed by systematically changing key dihedral angles to identify the most stable conformer of the molecule. researchgate.net

Table 1: Calculated Activation Energies for Rearrangement of Halotoluene Radical Cations This table presents data for related chlorotoluene radical cations to illustrate the outputs of PES simulations.

| Isomer | Pathway | Product | Activation Energy (kcal/mol) |

| o-chlorotoluene | researchgate.netresearchgate.net α-H migration | Benzyl cation | 40.3 |

| m-chlorotoluene | researchgate.netresearchgate.net α-H migration | Benzyl cation | 39.7 |

| p-chlorotoluene | researchgate.netresearchgate.net α-H migration | Benzyl cation | 42.2 |

| o-chlorotoluene | researchgate.netresearchgate.net α-H migration | Tropylium ion | 55.5 |

| m-chlorotoluene | researchgate.netresearchgate.net α-H migration | Tropylium ion | 54.2 |

| p-chlorotoluene | researchgate.netresearchgate.net α-H migration | Tropylium ion | 56.6 |

Source: Adapted from studies on chlorotoluene radical cations. researchgate.net

Elucidation of Reaction Mechanisms via DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For compounds like this compound, DFT can be used to understand mechanisms such as nucleophilic substitution, oxidation, or dissociation.

Studies on the unimolecular dissociation of chlorotoluene and bromotoluene radical cations have utilized DFT to map out detailed reaction pathways. acs.orgresearchgate.net These calculations confirm that the formation of C₇H₇⁺ ions (benzylium and tropylium) proceeds through multi-step mechanisms involving significant molecular rearrangements. researchgate.net DFT calculations, often using functionals like B3LYP, can predict the relative stability of intermediates and the energy barriers of transition states, which may have uncertainties of a few kcal/mol. acs.org For example, DFT calculations were instrumental in showing that an iron porphyrin-catalyzed bromination reaction proceeds via a carbocation intermediate, which then reacts with a bromide anion. rsc.org

In the context of this compound, DFT calculations would be essential to explore, for instance, its susceptibility to debromination or dechlorination under specific conditions, or the regioselectivity of further electrophilic substitution on the aromatic ring. The choice of basis set, such as 6-31G(d,p) or aug-cc-pVDZ, is crucial for obtaining accurate results. acs.orgresearchgate.net

Electrostatic Potential and Charge Density Distribution Analysis

The molecular electrostatic potential (MEP) and charge density distribution are key electronic properties that determine how a molecule interacts with other species. The MEP map visualizes the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

For the related molecule 2-bromo-4-chlorotoluene (B1197611), MEP analysis identifies the regions of negative potential, which are susceptible to electrophilic attack, and positive potential, which are prone to nucleophilic attack. researchgate.net In such molecules, the negative potential is typically concentrated around the electronegative halogen atoms (bromine and chlorine), while the regions around the hydrogen atoms are positive. ijcrar.com The distribution of charges can be quantified using methods like Mulliken population analysis. In 2-bromo-4-chlorotoluene, calculations have shown that most carbon atoms carry a slight negative charge, while all hydrogen atoms are positively charged. researchgate.net

Table 2: Illustrative Mulliken Charge Distribution for a Halogenated Toluene This table shows representative data for the related molecule 2-bromo-4-chlorotoluene to demonstrate the output of charge analysis.

| Atom | Charge (arbitrary units) |

| C (with CH₃) | Negative |

| C (with Br) | Negative |

| C (with Cl) | Negative |

| Other Ring Carbons | Negative |

| H (of CH₃) | Positive |

| H (of ring) | Positive |

Source: Based on findings for 2-bromo-4-chlorotoluene. researchgate.net

Investigation of Non-Linear Optical Properties via First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The potential of a molecule to exhibit NLO behavior is primarily determined by its first hyperpolarizability (β). Computational chemistry provides a direct route to calculate this property.

The first hyperpolarizability of organic molecules, particularly those with donor-acceptor groups on a π-conjugated system, can be significant. For substituted benzenes, the nature and position of the substituents strongly influence the NLO response. dtic.mil Calculations are typically performed using a finite-field approach with DFT (e.g., B3LYP functional) or Hartree-Fock (HF) methods. researchgate.net

For the related compound 2-bromo-4-chlorotoluene, the first static hyperpolarizability (β₀) was computed, and the non-zero value indicated its potential as a future NLO material. researchgate.net The calculation involves determining the change in the molecule's dipole moment under an applied electric field. The magnitude of β is a key indicator of the second-order NLO activity. dtic.mil Similar calculations for this compound would elucidate its NLO potential, which arises from intramolecular charge transfer, a process that can be enhanced by the presence of electron-withdrawing halogens and an electron-donating methyl group.

Table 3: Calculated First Hyperpolarizability (β₀) for a Related Halotoluene This table shows data for 2-bromo-4-chlorotoluene to illustrate the results of NLO property calculations.

| Method | Basis Set | Calculated β₀ (x 10⁻³⁰ esu) |

| B3LYP | 6-31G(d,p) | 19.477 |

| CAM-B3LYP | 6-31G(d,p) | 16.924 |

Source: Adapted from a study on 2-bromo-4-chlorotoluene. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 2 Bromo 6 Chlorotoluene

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational assignments for 2-Bromo-6-chlorotoluene can be understood by referencing studies on related substituted toluenes, such as 2-chlorotoluene (B165313), 2-bromotoluene (B146081), and 2-bromo-4-chlorotoluene (B1197611). publish.csiro.aunih.govresearchgate.netresearchgate.netnih.gov

Key vibrational modes for this compound include:

C-H Vibrations : The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl (CH₃) group gives rise to symmetric and asymmetric stretching vibrations, generally observed between 2850 and 3000 cm⁻¹. researchgate.net

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene (B151609) ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ range.

Halogen Vibrations : The C-Cl stretching vibration is expected in the 550-850 cm⁻¹ region. researchgate.net The C-Br stretching vibration occurs at a lower frequency due to the higher mass of the bromine atom, typically found between 500 and 600 cm⁻¹. researchgate.net

Methyl Group Deformations : In-plane and out-of-plane bending (deformation) modes of the methyl group are also present at lower frequencies.

While a complete experimental and theoretical analysis specifically for this compound is not widely published, data from commercial spectral databases confirm its characterization by these methods. nih.gov A representative table of expected vibrational frequencies can be compiled based on analogous compounds. researchgate.netresearchgate.net

Table 1: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bending | 1000 - 1300 | IR, Raman |

| C-Cl Stretch | 550 - 850 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene ring.

The electronic spectra of substituted benzenes are often discussed in terms of the transitions of the parent benzene molecule. The S₁ ← S₀ transition in toluene (B28343), for instance, is well-characterized and serves as a model for its derivatives. nih.govacs.org This transition, often labeled as the ¹L_b state, is formally forbidden in benzene due to symmetry but becomes allowed in substituted benzenes through vibronic coupling, where electronic and vibrational motions are linked. nih.govacs.org

The introduction of bromo and chloro substituents onto the toluene ring influences the energy levels of the molecular orbitals. These halogen substituents can affect the absorption maxima (λ_max) and molar absorptivity. A study on the related isomer, 2-bromo-4-chlorotoluene, reported a UV absorption cut-off at 237 nm, indicating strong absorption below this wavelength. researchgate.net It is expected that this compound will exhibit similar absorption features, primarily in the ultraviolet region (200-400 nm), characteristic of a substituted benzene ring. The key electronic transition would be the S₁ ← S₀ (π → π*), with its energy and intensity modulated by the electronic effects of the methyl, bromo, and chloro groups. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, the ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.

¹H NMR Spectrum : The proton NMR spectrum is expected to show two distinct signals: one for the methyl group protons and a set of signals for the aromatic protons.

The methyl group (CH₃) protons would appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm, based on data from similar isomers like 2-bromo-5-chlorotoluene. chemicalbook.com

The three aromatic protons are chemically non-equivalent and would give rise to a complex multiplet pattern in the aromatic region (approximately δ 7.0-7.5 ppm). Their specific chemical shifts and coupling constants (J-values) would reveal their positions relative to each other and to the bromo, chloro, and methyl substituents.

¹³C NMR Spectrum : The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each of the seven carbon atoms in the molecule.

The methyl carbon signal would appear at high field (low ppm value), likely around δ 20-25 ppm.

The six aromatic carbon signals would be found in the δ 120-140 ppm range. The carbons directly bonded to the bromine (C-Br) and chlorine (C-Cl) atoms would have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The quaternary carbons (C-Br, C-Cl, and C-CH₃) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic CH | ~ 7.0 - 7.5 | Multiplets |

| ¹H | Methyl CH₃ | ~ 2.3 - 2.5 | Singlet |

| ¹³C | Aromatic C-H / C-X | ~ 120 - 140 | - |

| ¹³C | Methyl CH₃ | ~ 20 - 25 | - |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components in a mixture. nih.govkingdraw.com

For this compound (C₇H₆BrCl), the mass spectrum exhibits several key features:

Molecular Ion Peak (M⁺) : The molecular weight is 205.48 g/mol . nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks. The most prominent peaks would be at m/z 204 (for C₇H₆⁷⁹Br³⁵Cl), m/z 206 (for C₇H₆⁸¹Br³⁵Cl and C₇H₆⁷⁹Br³⁷Cl), and m/z 208 (for C₇H₆⁸¹Br³⁷Cl). The relative intensities of these peaks are a definitive indicator of the presence of one bromine and one chlorine atom.

Fragmentation Pattern : Electron ionization (EI) causes the molecular ion to fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms.

Loss of a bromine radical (-Br) would lead to a fragment ion at m/z 125/127 (C₇H₆Cl⁺).

Loss of a chlorine radical (-Cl) would result in a fragment ion at m/z 169/171 (C₇H₆Br⁺).

Subsequent loss of other small molecules or radicals can also occur.

NIST GC-MS data for this compound indicates a total of 82 peaks in its mass spectrum, with the second and third most intense peaks appearing at m/z 125 and a value not publicly specified, respectively. nih.gov This m/z 125 fragment strongly supports the loss of a bromine atom as a major fragmentation pathway.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

To date, a search of crystallographic databases reveals no publicly available single-crystal X-ray structure for this compound. However, the crystal structure for the related compound 2-bromo-6-chlorophenol (B1265517) has been determined, demonstrating that such analyses are feasible for this class of compounds. nih.gov Obtaining a crystal structure for this compound would require growing a single crystal of suitable quality and performing a diffraction experiment. Such data would provide invaluable, unambiguous confirmation of its molecular geometry and packing arrangement in the solid state.

Gas Chromatography (GC) for Purity Assessment and Reaction Mixture Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. It is widely used for determining the purity of substances and for analyzing the composition of reaction mixtures.

The purity of commercially available this compound is routinely assessed by GC, with suppliers often guaranteeing a purity of ≥98.0%. tcichemicals.comavantorsciences.com Standardized procedures, such as EPA Method 8021B, outline the analysis of aromatic and halogenated volatiles, including compounds like chlorotoluenes. epa.govaccustandard.com

Key aspects of GC analysis for this compound include:

Sample Introduction : The sample is typically injected into a heated port where it is vaporized. For trace analysis in environmental samples, techniques like purge-and-trap or headspace analysis can be employed. epa.govnih.gov

Separation Column : A capillary column is used to separate the components of the vaporized sample. Columns with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) with phenyl or cyanopropyl functionalities (e.g., VOCOL, SPB-624), are suitable for separating halogenated aromatic compounds. epa.gov

Detection : As the separated compounds elute from the column, they are detected. Common detectors for this type of analysis include:

Flame Ionization Detector (FID) : A universal detector for organic compounds.

Photoionization Detector (PID) : Sensitive to aromatic compounds. epa.gov

Electron Capture Detector (ECD) : Highly sensitive to halogenated compounds. nih.gov

Mass Spectrometer (MS) : Provides both quantitative data and qualitative identification, as described in section 5.4.

GC analysis allows for the effective separation of this compound from starting materials, byproducts, and other isomers, making it essential for quality control and process monitoring.

Research Applications and Derivatization in Advanced Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 2-Bromo-6-chlorotoluene in complex organic synthesis stems from the differential reactivity of its carbon-bromine and carbon-chlorine bonds. This characteristic allows it to be a linchpin in the assembly of polysubstituted aromatic compounds. The strategic introduction of this building block into a synthetic route provides a platform for the sequential introduction of various functional groups, leading to the creation of highly tailored molecular structures.

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The greater reactivity of the C-Br bond compared to the C-Cl bond under many catalytic conditions allows for selective coupling at the bromine-substituted position.

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction , where an organoboron compound is coupled with an organohalide. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and other functional materials. The general scheme for a Suzuki-Miyaura reaction is depicted below:

Another significant cross-coupling reaction where this compound can serve as a precursor is the Sonogashira coupling . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for the synthesis of substituted alkynes, which are important intermediates in the preparation of more complex molecules, including natural products and pharmaceuticals wikipedia.org. The general scheme for a Sonogashira coupling is as follows:

The differential reactivity of the two halogen atoms in this compound allows for sequential couplings. For instance, a Sonogashira coupling could be performed selectively at the C-Br bond, followed by a Suzuki-Miyaura coupling at the C-Cl bond under different reaction conditions. This stepwise functionalization is a testament to the versatility of this building block.

The ability to perform selective and sequential cross-coupling reactions with this compound opens the door to the synthesis of a vast array of complex organic molecules. By carefully choosing the coupling partners and reaction conditions, chemists can construct intricate molecular frameworks with precise control over the substitution pattern.

For example, the synthesis of polysubstituted biaryl compounds, which are prevalent in many biologically active molecules, can be efficiently achieved. Starting with this compound, a first Suzuki-Miyaura coupling can introduce an aryl group at the 2-position. Subsequent modification of the remaining chloro group, either through another cross-coupling reaction or nucleophilic substitution, allows for the introduction of a second, different substituent. This stepwise approach is crucial for building molecular complexity in a controlled manner.

Applications in Pharmaceutical and Medicinal Chemistry Research

Halogenated organic compounds are of significant interest in pharmaceutical and medicinal chemistry due to their unique physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of drug molecules. The presence of halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a readily available dihalogenated building block, is therefore a valuable starting material in drug discovery and development.

Due to its versatile reactivity, this compound and its derivatives are utilized as key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). A patent for the synthesis of 2-bromo-6-fluorobenzaldehyde, an important pharmaceutical intermediate, utilizes the closely related 2-bromo-6-fluorotoluene as a starting material google.com. This highlights the role of such halogenated toluenes in the production of valuable precursors for drug synthesis. The synthesis of biaryl analogs with anti-inflammatory and analgesic properties often involves Suzuki-Miyaura cross-coupling reactions of substituted bromobenzenes, demonstrating a potential application for this compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

The core structure of this compound can be found within more complex molecules that exhibit a range of biological activities. The strategic placement of the bromo and chloro substituents provides a scaffold for the development of novel therapeutic agents.

Halogenated compounds have shown promise as both antimicrobial and antiviral agents. Studies on halogenated compounds derived from L-tyrosine have demonstrated their potential antiviral activity against SARS-CoV-2 mdpi.comnih.gov. These findings suggest that the incorporation of halogen atoms into organic scaffolds can be a viable strategy for the development of new antiviral drugs.

Furthermore, research on N-(heteroaryl-substituted)-p-toluenesulfonamides has indicated that these compounds exhibit antibacterial and antifungal properties researchgate.net. The synthesis of such compounds could potentially start from halogenated toluene (B28343) derivatives. The antimicrobial activity of substituted benzenes is influenced by the nature and position of the substituents on the benzene (B151609) ring researchgate.net.

The table below summarizes the potential applications of this compound derivatives in the development of antimicrobial and antiviral agents, based on the activities of analogous halogenated compounds.

| Compound Class | Biological Activity | Potential Application |

| Halogenated Tyrosine Derivatives | Antiviral (SARS-CoV-2) | Development of novel antiviral therapies. |

| Substituted Toluenesulfonamides | Antibacterial, Antifungal | Synthesis of new antimicrobial agents. |